molecular formula C15H15NO3 B1393851 2-(4-Propylphenoxy)pyridine-3-carboxylic acid CAS No. 1160264-59-4

2-(4-Propylphenoxy)pyridine-3-carboxylic acid

Cat. No. B1393851
M. Wt: 257.28 g/mol
InChI Key: DPQXGFHFZQUMTA-UHFFFAOYSA-N
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Description

2-(4-Propylphenoxy)pyridine-3-carboxylic acid, also known as 4-propyl-2-pyridinecarboxylic acid, is an organic compound from the pyridinecarboxylic acid family. It is a colorless, volatile liquid with a molecular weight of 195.24 g/mol. This compound has been studied for its potential applications in the fields of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

  • Field : Organic Chemistry

    • Application : Pyridine-2-carboxylic acid is used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones .
    • Method : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
    • Results : The reaction yielded pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
  • Field : Organic Synthesis

    • Application : N-monoalkylation of aminopyridines .
    • Method : The N-monoalkylation of 2- or 3-aminopyridines by a carboxylic acid and sodium borohydride afforded the corresponding alkylaminopyridine under mild conditions .
    • Results : The reaction proceeds smoothly under very mild conditions to afford the corresponding alkylaminopyridine in good yields .
  • Field : Crystal Engineering

    • Application : Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid .
    • Method : Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . Three newly prepared complexes were an example of a salt–cocrystal continuum .
    • Results : X-ray structural analysis showed that picolinic acid exists in 1 as a zwitterion . The structures optimized at the APF-D/6-311++G (d,p) level of theory showed no proton migration between the acid molecules .
  • Field : Organic Synthesis

    • Application : Green synthesis of pyrazolo[3,4-b]quinolinones .
    • Method : Bioproduct pyridine-2-carboxylic acid (P2CA) was used as a green and efficient catalyst . The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
    • Results : The reaction proceeded through the carbocation intermediate . This newly designed protocol very quickly constructed products conventionally under milder conditions .
  • Field : Medicinal Chemistry

    • Application : 4-Arylthieno[2,3-b]pyridine-2-carboxamides as a new class of antiplasmodial agents .
    • Method : The antiplasmodial ketones 1 and 2, which are related in structure to the carboxylic acid amides presented here and which served as the starting point for our investigations, had been shown to be potent inhibitors of the plasmodial enzyme Pf GSK-3 .
    • Results : The compounds showed potent inhibitory activity against the plasmodial enzyme Pf GSK-3 .
  • Field : Material Science

    • Application : Modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials .
    • Method : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
    • Results : The application of carboxylic acids in these areas reduces chemical waste, reaction time, work-up procedure and cost .
  • Field : Organic Chemistry

    • Application : Pyridine-3-carboxylic acid and pyridine-4-carboxylic acid have similar catalytic efficiency to pyridine-2-carboxylic acid .
    • Method : These acids were used as catalysts in reactions . Acetic acid, ferric chloride, betaine–oxalic acid and betaine–succinic acid were also used as catalysts in the reaction .
    • Results : The reactions proceeded more quickly compared to other catalysts .
  • Field : Material Science

    • Application : Use of N-substituted-2-pyrrolidone-4-carboxylic acids as bio-based .
    • Method : The same procedure was followed as for PCA-AN .
    • Results : The work procedure was different .

properties

IUPAC Name

2-(4-propylphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-4-11-6-8-12(9-7-11)19-14-13(15(17)18)5-3-10-16-14/h3,5-10H,2,4H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQXGFHFZQUMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253980
Record name 2-(4-Propylphenoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Propylphenoxy)nicotinic acid

CAS RN

1160264-59-4
Record name 2-(4-Propylphenoxy)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Propylphenoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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